molecular formula C15H20N6O2 B5518711 N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine

N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B5518711
M. Wt: 316.36 g/mol
InChI Key: OYXBTROOZNGONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with a 4-methoxyphenylamine group at position 2, a morpholin-4-ylmethyl group at position 6, and an additional amino group at position 4. The 4-methoxy group on the phenyl ring contributes electron-donating properties, while the morpholine substituent enhances solubility and may influence binding interactions in biological systems.

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-(morpholin-4-ylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-22-12-4-2-11(3-5-12)17-15-19-13(18-14(16)20-15)10-21-6-8-23-9-7-21/h2-5H,6-10H2,1H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXBTROOZNGONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dioxane, water, and bases such as sodium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . The compound’s ability to form stable complexes with the enzyme leads to the inhibition of bacterial growth. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Substituent Variations

The following table summarizes key structural features of N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine and related compounds:

Compound Name Substituents (Positions 2, 4, 6) Key Functional Groups Biological Activity (If Reported) References
Target Compound 4-Methoxyphenyl, NH₂, morpholin-4-ylmethyl Methoxy, morpholine Not explicitly reported
4-Chloro-N-methyl-6-morpholino-triazine Chlorine, N-methylphenyl, morpholine Chlorine, methyl, morpholine Structural model for crystallography
6-Aryl-4-(4-methylpiperidino)-triazines Varied aryl (e.g., 4-F, 4-Cl, 4-CF₃), 4-methylpiperidino Halogen, piperidine Antileukemic activity
4-{[4-(Diethylamino)-6-morpholino-triazine]-amino}-N-(pyridin-2-yl)benzenesulfonamide Diethylamino, morpholine, sulfonamide Sulfonamide, morpholine Not reported
N-(4-Bromo-phenyl)-6-(5-chloro-2-methyl-phenyl)-triazine-2,4-diamine 4-Bromophenyl, 5-chloro-2-methylphenyl Halogen, methyl LPAAT-β inhibitor (anticancer potential)

Key Observations :

  • Morpholine vs. Piperidine : Morpholine (a six-membered oxygen-containing ring) is a common substituent in triazines, improving solubility and metabolic stability compared to piperidine derivatives .
  • Electron-Donating vs.
  • Biological Activity: Antileukemic activity in 6-aryl-4-piperidino-triazines and LPAAT-β inhibition in halogenated derivatives suggest substituent-dependent pharmacological effects.

Physical Properties :

  • Melting Points : Morpholine-containing triazines exhibit melting points in the range of 240–372 K, with bulkier substituents (e.g., benzylpiperazinyl) increasing thermal stability .
  • Spectral Data :
    • IR : Morpholine C-O-C stretching at ~1250 cm⁻¹; methoxy C-O stretching at ~2850 cm⁻¹ .
    • ¹H NMR : Methoxy protons resonate at δ 3.7–3.9 ppm; morpholine protons appear as a multiplet at δ 3.5–3.7 ppm .

Biological Activity

N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N6O2C_{15}H_{20}N_{6}O_{2}, and its structure features a triazine core with various substituents that contribute to its biological properties. The presence of the methoxy group and morpholine moiety are critical for its activity.

  • Anticancer Activity :
    • The triazine core is known for its ability to inhibit enzymes involved in tumorigenesis. Studies have shown that modifications to the triazine structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups like methoxy have demonstrated improved activity against various cancer types by inducing apoptosis and inhibiting cell proliferation .
    • A notable study reported that derivatives of triazines exhibited significant anticancer effects through the induction of apoptosis in cancer cells by activating caspase pathways .
  • Antimicrobial Activity :
    • This compound has also been evaluated for its antimicrobial properties. Research indicates that triazine derivatives can exhibit bactericidal effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
    • The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Substituent Effect on Activity
Methoxy groupEnhances anticancer activity
Morpholine moietyContributes to solubility and bioavailability
Triazine coreEssential for enzyme inhibition

Research has shown that variations in substituents can lead to substantial differences in potency and efficacy against specific targets. For example, replacing the morpholine with other cyclic amines may alter the pharmacokinetic profile and biological activity .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study published in a peer-reviewed journal demonstrated that a series of triazine derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications increased potency significantly compared to standard chemotherapeutics .
    • In vitro assays revealed IC50 values as low as 0.5 µM for some derivatives against breast cancer cell lines, showcasing their potential as effective anticancer agents .
  • Antimicrobial Testing :
    • Another investigation focused on the antimicrobial properties of triazine derivatives found that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .

Q & A

Basic: What are the key synthetic methodologies for N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine?

Answer:
The compound is typically synthesized via multi-step nucleophilic substitution reactions. A common approach involves:

Core Triazine Formation : Reacting cyanuric chloride with substituted anilines (e.g., 4-methoxyaniline) under controlled conditions (0–5°C, polar aprotic solvents like acetone) to form dichloro-triazine intermediates .

Morpholine Substitution : Introducing morpholine at the 6-position via nucleophilic displacement of chlorine, often requiring reflux in solvents like 1,4-dioxane .

Final Amination : Sequential amination at the 2- and 4-positions using substituted phenylamines, optimized with bases (e.g., K₂CO₃) to enhance regioselectivity .
Critical Parameters : Temperature, solvent polarity, and stoichiometry significantly impact yield (reported 60–75% in optimized protocols) .

Basic: How is structural characterization of this triazine derivative performed?

Answer:
Characterization relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), morpholine protons (δ 3.5–3.7 ppm), and triazine carbons (δ 160–170 ppm) .
    • IR : Confirm N-H stretches (~3300 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves bond lengths (C-N: ~1.33 Å) and dihedral angles, critical for confirming substitution patterns .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ ~435 Da) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition) arise from:

  • Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa), assay conditions (ATP concentration), or solvent effects (DMSO vs. PBS) .
  • Structural Heterogeneity : Impurities in morpholine substitution (e.g., partial oxidation) may alter activity; HPLC purity >95% is essential .
    Methodological Solutions :
  • Dose-Response Repetition : Validate activity across ≥3 independent trials.
  • Comparative SAR : Test analogs (e.g., 3-fluorophenyl vs. 4-methoxyphenyl) to isolate substituent effects .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

Substituent Variation : Systematically modify:

  • Aromatic Rings : Replace 4-methoxyphenyl with electron-withdrawing (e.g., 3-Cl) or donating groups (e.g., 4-OCH₃) to assess π-π stacking/electronic effects .
  • Morpholine Modifications : Replace morpholine with piperidine or pyrrolidine to probe steric and H-bonding contributions .

Biological Assays :

  • In Vitro : Enzyme inhibition (e.g., kinases via ADP-Glo™) and cytotoxicity (MTT assay) .
  • Computational Modeling : Dock optimized structures into target proteins (e.g., EGFR) using AutoDock Vina to predict binding affinities .
    Data Interpretation : Correlate logP (calculated via ChemDraw) with cellular permeability trends .

Basic: What are the recommended storage and handling protocols?

Answer:

  • Storage : -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the triazine core .
  • Solubility : Use DMSO for stock solutions (≥50 mM); avoid aqueous buffers with pH >7 to limit degradation .
  • Stability Monitoring : Track via HPLC every 3 months; degradation products (e.g., demethylated analogs) appear as secondary peaks .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr for morpholine substitution) and improves yield by 15–20% .
  • Flow Chemistry : Continuous reactors minimize intermediate isolation, enhancing throughput (reported 85% yield at 10 g scale) .
  • Catalysis : Pd/C (5 mol%) accelerates Suzuki couplings for aryl substitutions, reducing byproducts .

Advanced: How to analyze intermolecular interactions in crystallographic studies?

Answer:

  • SHELX Refinement : Use SHELXL-2018 to model H-bonds (e.g., N-H···O between morpholine and triazine) and π-stacking (3.5–4.0 Å spacing) .
  • Hirshfeld Surfaces : Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
  • Thermal Ellipsoids : Assess conformational flexibility; high displacement parameters (>0.5 Ų) indicate dynamic regions .

Basic: What are the primary applications in medicinal chemistry?

Answer:

  • Kinase Inhibition : Acts as a ATP-competitive inhibitor for EGFR (IC₅₀ ~0.8 μM) due to triazine-morpholine pharmacophore .
  • Antimicrobial Studies : Demonstrates MIC ~25 μg/mL against S. aureus via membrane disruption (validated by SYTOX Green uptake) .
  • Neuroprotection : Modulates Aβ aggregation in Alzheimer’s models (EC₅₀ ~10 μM) .

Advanced: How to address low solubility in biological assays?

Answer:

  • Prodrug Design : Introduce phosphate esters at the methoxy group, improving aqueous solubility 10-fold .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size) for sustained release (85% payload retention at 48 hr) .
  • Co-solvent Systems : Use Cremophor EL (5% v/v) to maintain solubility without cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.